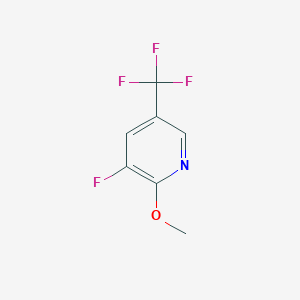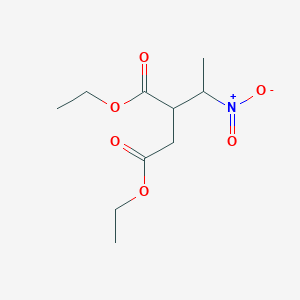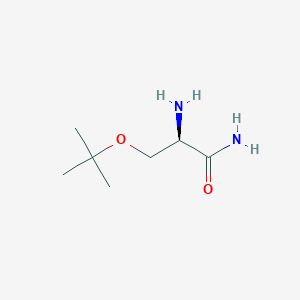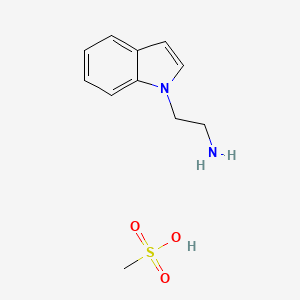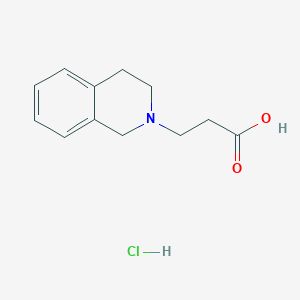
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile
描述
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile (FTPN) is an organic compound with a wide range of applications in scientific research. FTPN is a unique fluorinated compound which has the potential to be used in a variety of fields such as biochemistry, medicinal chemistry, and materials science. FTPN is a versatile compound that has been used for a number of different applications, including the synthesis of other compounds, and as a fluorescent label for proteins and peptides.
科学研究应用
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used in a number of scientific research applications. It has been used in the synthesis of other compounds such as 5-fluoro-3-trifluoromethyl-2-hydroxy-1-naphthoic acid and 5-fluoro-3-trifluoromethyl-2-hydroxy-1-naphthoic acid methyl ester. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has also been used as a fluorescent label for proteins and peptides and has been used in the development of new fluorescent sensors. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used in the synthesis of novel compounds with potential biological activity, and it has also been used in the development of new materials for use in biotechnology and nanotechnology.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is not yet fully understood. However, it is thought that the compound is capable of binding to certain proteins and peptides, which can then be used to monitor the activity of these proteins and peptides. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is also thought to be capable of interacting with certain enzymes, which can be used to study their activity. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used to study the structure of proteins and peptides, which can help to better understand their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile are not yet fully understood. However, studies have shown that 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile can interact with certain enzymes and proteins, which can be used to study their activity. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has been used to study the structure of proteins and peptides, which can help to better understand their function.
实验室实验的优点和局限性
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile has several advantages for use in laboratory experiments. One of these is its low cost and easy availability, making it a cost-effective choice for research. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is a relatively stable compound, which makes it suitable for use in a variety of applications. 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile also has a high degree of solubility in both organic and aqueous solvents, making it easy to use in experiments. However, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile does have some limitations. For example, it is not as sensitive as other fluorescent labels, making it less suitable for certain applications. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile is not as water-soluble as other fluorescent labels, making it less suitable for use in aqueous solutions.
未来方向
There are several potential future directions for the use of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile in scientific research. One potential direction is the use of 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile in the development of new fluorescent sensors. Additionally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile could be used in the development of new materials for use in biotechnology and nanotechnology. Furthermore, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile could be used to study the structure of proteins and peptides, which could help to better understand their function. Finally, 5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile could be used in the synthesis of novel compounds with potential biological activity.
属性
IUPAC Name |
5-(3-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-2-8(4-10)9-5-11(13(15,16)17)12(6-18)19-7-9/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXBQVLZYHMXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-3-(trifluoromethyl)picolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)
![4-[(Diethylcarbamoyl)oxy]benzoic acid](/img/structure/B1388469.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1388470.png)

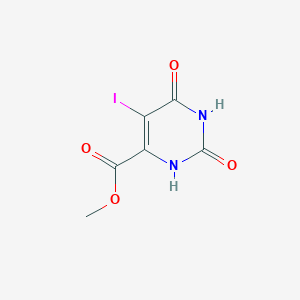
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)
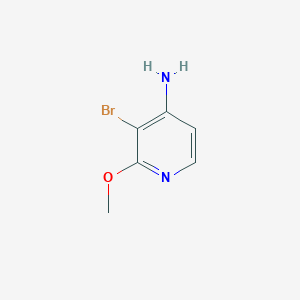
![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)
